molecular formula C20H13F3N4O B11428159 N-(4-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-4-(trifluoromethyl)benzamide

N-(4-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-4-(trifluoromethyl)benzamide

Cat. No.: B11428159
M. Wt: 382.3 g/mol
InChI Key: TZQSETCJYCPEBS-UHFFFAOYSA-N
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Description

N-(4-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-4-(trifluoromethyl)benzamide is a synthetic organic compound that features a complex structure with an imidazo[1,2-A]pyrimidine core, a phenyl group, and a trifluoromethyl-substituted benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-4-(trifluoromethyl)benzamide typically involves multi-step organic synthesis. A common route may include:

    Formation of the Imidazo[1,2-A]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Phenyl Group: This step may involve a Suzuki coupling reaction between a halogenated imidazo[1,2-A]pyrimidine and a phenylboronic acid.

    Introduction of the Trifluoromethyl Group: This can be done via a nucleophilic substitution reaction using trifluoromethylating agents.

    Formation of the Benzamide Moiety: This step involves the reaction of the intermediate with benzoyl chloride or a similar reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the imidazo[1,2-A]pyrimidine core.

    Reduction: Reduction reactions could target the benzamide moiety or the imidazo[1,2-A]pyrimidine core.

    Substitution: The phenyl and trifluoromethyl groups may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogenating agents, nucleophiles, or electrophiles are commonly employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-4-(trifluoromethyl)benzamide would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The imidazo[1,2-A]pyrimidine core could play a key role in these interactions, while the trifluoromethyl group might enhance binding affinity or metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-4-methylbenzamide
  • N-(4-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-4-chlorobenzamide
  • N-(4-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-4-nitrobenzamide

Uniqueness

N-(4-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-4-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical properties, such as lipophilicity, metabolic stability, and binding affinity. This makes it distinct from other similar compounds that may have different substituents on the benzamide moiety.

Properties

Molecular Formula

C20H13F3N4O

Molecular Weight

382.3 g/mol

IUPAC Name

N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-(trifluoromethyl)benzamide

InChI

InChI=1S/C20H13F3N4O/c21-20(22,23)15-6-2-14(3-7-15)18(28)25-16-8-4-13(5-9-16)17-12-27-11-1-10-24-19(27)26-17/h1-12H,(H,25,28)

InChI Key

TZQSETCJYCPEBS-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(N=C2N=C1)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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